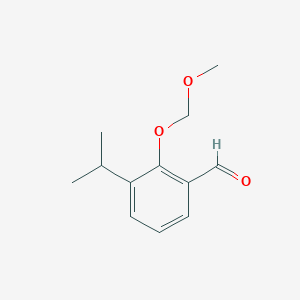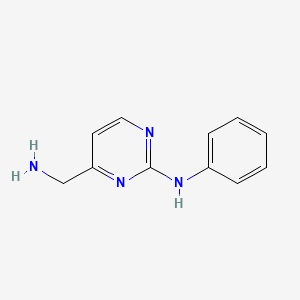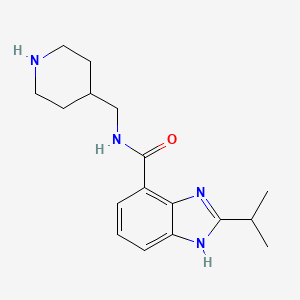
N-(piperidin-4-ylmethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxamide
概要
説明
N-(piperidin-4-ylmethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxamide is a complex organic compound that features a benzimidazole core, a piperidine ring, and an isopropyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-ylmethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of o-phenylenediamine with carboxylic acids to form the benzimidazole core. The piperidine ring is then introduced through nucleophilic substitution reactions. The isopropyl group can be added via alkylation reactions using isopropyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact .
化学反応の分析
Types of Reactions
N-(piperidin-4-ylmethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation with palladium catalysts.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides for alkylation reactions, often in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically results in the corresponding amines .
科学的研究の応用
N-(piperidin-4-ylmethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of N-(piperidin-4-ylmethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The piperidine ring and benzimidazole core are crucial for its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Piperidine derivatives: These include compounds like piperine and piperidin-4-ol derivatives, which share the piperidine ring structure.
Benzimidazole derivatives: Compounds such as omeprazole and benzimidazole-based drugs, which share the benzimidazole core.
Uniqueness
N-(piperidin-4-ylmethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in drug discovery and development .
特性
分子式 |
C17H24N4O |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
N-(piperidin-4-ylmethyl)-2-propan-2-yl-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C17H24N4O/c1-11(2)16-20-14-5-3-4-13(15(14)21-16)17(22)19-10-12-6-8-18-9-7-12/h3-5,11-12,18H,6-10H2,1-2H3,(H,19,22)(H,20,21) |
InChIキー |
BDAGPLIEWRSZCY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC2=C(C=CC=C2N1)C(=O)NCC3CCNCC3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

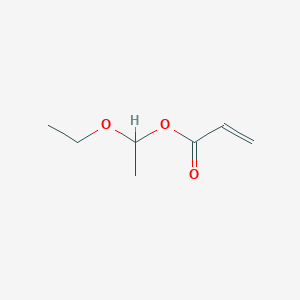
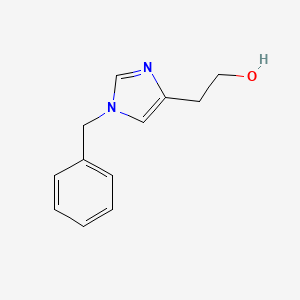
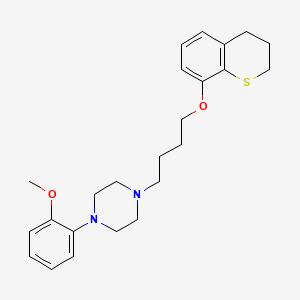
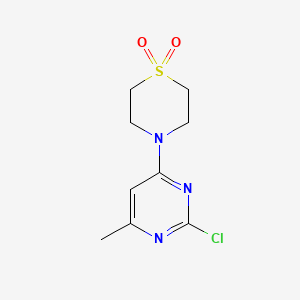
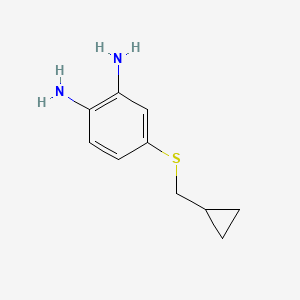

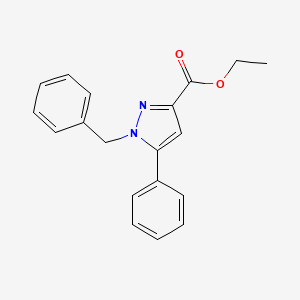
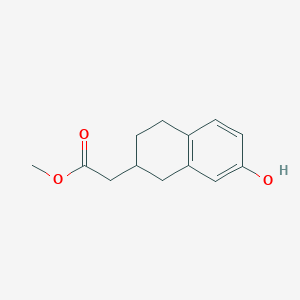
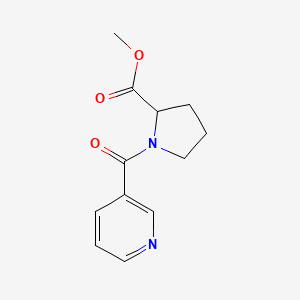
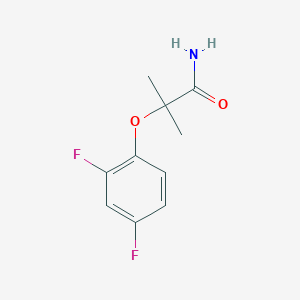
![2-[(2,5-Difluorophenyl)-hydroxymethyl]thiazole](/img/structure/B8387619.png)
